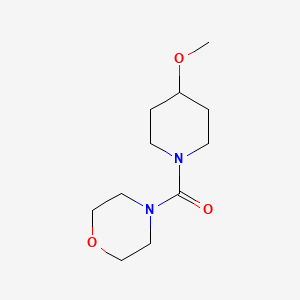

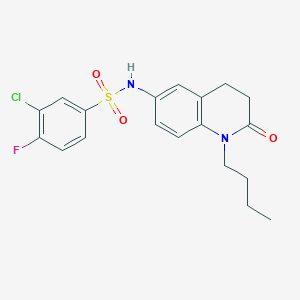

4-(4-Methoxypiperidine-1-carbonyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morpholine-based compounds have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals .

Synthesis Analysis

Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

Morpholine, also known as 1,4-oxazinane, is a six-membered ring with one oxygen and one nitrogen atom. The low reactivity of morpholine-enamines is ascribed to the presence of oxygen on the ring and to the pronounced pyramidalisation of nitrogen, decreasing the nucleophilicity of the enamine .Chemical Reactions Analysis

Morpholine-based compounds have been used as organocatalysts in the condensation of aldehydes with electrophiles via enamine . They have also been used in the 1,4-addition reaction of aldehydes to nitroolefins .科学的研究の応用

Crystal Structure Analysis

The study by Yusof & Yamin (2005) focuses on the crystal structure of a compound closely related to 4-(4-Methoxypiperidine-1-carbonyl)morpholine, illustrating the importance of such compounds in understanding molecular interactions and stabilization mechanisms within crystal structures. The specific compound analyzed demonstrates intra- and intermolecular hydrogen bonds, highlighting its potential utility in designing compounds with desired crystalline properties M. Yusof, B. Yamin, 2005.

Synthesis and Biological Evaluation

Duan et al. (2014) reported on the synthesis, crystal structure, and biological evaluation of a compound incorporating the morpholine moiety, demonstrating its effectiveness as a molluscicidal agent. This research signifies the role of morpholine derivatives in developing new agricultural chemicals with specific biological activities Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang, 2014.

Optimization in Medicinal Chemistry

Boschelli et al. (2001) explored the optimization of certain morpholine derivatives as potent inhibitors of Src kinase activity, illustrating the critical role of the morpholine group in enhancing the inhibition of both Src kinase activity and Src-mediated cell proliferation. This study underscores the importance of morpholine derivatives in the design of therapeutic agents targeting specific enzymes involved in disease processes D. Boschelli, F. Ye, Y. Wang, M. Dutia, S. L. Johnson, B. Wu, K. Miller, D. Powell, D. Yaczko, M. Young, M. Tischler, K. Arndt, C. Discafani, C. Etienne, J. Gibbons, J. Grod, J. Lucas, J. Weber, F. Boschelli, 2001.

Synthesis and Physicochemical Properties

Pernak et al. (2011) focused on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids, investigating their toxicity, biodegradability, and physicochemical properties. This research highlights the potential of morpholine derivatives in the development of new materials with favorable environmental profiles and specific physicochemical characteristics J. Pernak, Nina Borucka, F. Walkiewicz, B. Markiewicz, P. Fochtman, S. Stolte, Stephanie Steudte, P. Stepnowski, 2011.

作用機序

Target of Action

Piperidine derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological effects .

Mode of Action

Piperidine derivatives often interact with their targets by binding to active sites, modulating the activity of the target proteins .

Safety and Hazards

特性

IUPAC Name |

(4-methoxypiperidin-1-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFXAVDVBANKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid](/img/structure/B2471719.png)

![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B2471720.png)

![1,7-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471722.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)

![5-(3-chlorophenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2471727.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2471729.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2471733.png)

![2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2471735.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea](/img/structure/B2471736.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2471738.png)